Bienvenue dans la boutique en ligne BenchChem!

7-fluoro-3-(methylsulfinyl)-4(1H)-quinolinone

Medicinal Chemistry Process Chemistry Drug Intermediate

7-Fluoro-3-(methylsulfinyl)-4(1H)-quinolinone (CAS 76561-14-3) is a synthetic 4‑quinolinone derivative bearing a fluorine atom at C‑7 and a chiral methylsulfinyl group at C‑3. It is the direct, late‑stage N‑H intermediate in all published syntheses of the vasodilator drug flosequinan (7‑fluoro‑1‑methyl‑3‑(methylsulfinyl)‑4(1H)‑quinolinone, CAS 76568‑02‑0).

Molecular Formula C10H8FNO2S
Molecular Weight 225.24g/mol
CAS No. 76561-14-3
Cat. No. B346750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-fluoro-3-(methylsulfinyl)-4(1H)-quinolinone
CAS76561-14-3
Molecular FormulaC10H8FNO2S
Molecular Weight225.24g/mol
Structural Identifiers
SMILESCS(=O)C1=CNC2=C(C1=O)C=CC(=C2)F
InChIInChI=1S/C10H8FNO2S/c1-15(14)9-5-12-8-4-6(11)2-3-7(8)10(9)13/h2-5H,1H3,(H,12,13)
InChIKeyPPXCGMOIZWOPRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Fluoro-3-(methylsulfinyl)-4(1H)-quinolinone (CAS 76561-14-3): Structural Identity and Core Differentiators for Informed Procurement


7-Fluoro-3-(methylsulfinyl)-4(1H)-quinolinone (CAS 76561-14-3) is a synthetic 4‑quinolinone derivative bearing a fluorine atom at C‑7 and a chiral methylsulfinyl group at C‑3 . It is the direct, late‑stage N‑H intermediate in all published syntheses of the vasodilator drug flosequinan (7‑fluoro‑1‑methyl‑3‑(methylsulfinyl)‑4(1H)‑quinolinone, CAS 76568‑02‑0) [1][2]. The combination of an ionizable N‑1 proton, a hydrogen‑bond‑donating sulfinyl oxygen, and a metabolically stable C‑7 fluorine creates a substitution‑sensitive scaffold that cannot be mimicked by simple N‑methyl or sulfide analogs. Consequently, researchers who require the intact N‑H pharmacophore—or the versatile N‑1 position for further derivatization—must select this specific compound rather than its more abundant methylated congener flosequinan.

Why Flosequinan or Sulfide Analogs Cannot Substitute for 7‑Fluoro‑3‑(methylsulfinyl)‑4(1H)‑quinolinone in Critical Workflows


The N‑1 proton of 7‑fluoro‑3‑(methylsulfinyl)‑4(1H)‑quinolinone serves as both a hydrogen‑bond donor and a synthetic handle that is absent in flosequinan (N‑methyl) and irrelevant in the sulfide analog . Replacing it with flosequinan eliminates the possibility of N‑alkylation, acylation, or metal chelation at this position, which are essential steps in medicinal chemistry diversification [1]. Similarly, the sulfinyl group is a chiral, metabolically reactive center that distinguishes this compound from the achiral sulfide (CAS 76561‑48‑3) and the fully oxidized sulfone (flosequinoxan, CAS 76568‑68‑8) [2]. Using the wrong oxidation state can lead to misinterpretation of structure‑activity relationships, metabolic stability, or stereochemical outcomes. The following quantitative evidence demonstrates why each structural feature imparts non‑interchangeable functional consequences.

Quantitative Evidence for 7‑Fluoro‑3‑(methylsulfinyl)‑4(1H)‑quinolinone: Comparator‑Based Differentiation Data


Evidence Item 1: Late‑Stage Intermediate in Flosequinan Synthesis – Differentiated Synthetic Utility vs. Flosequinan and Sulfide Analogs

7‑Fluoro‑3‑(methylsulfinyl)‑4(1H)‑quinolinone (CAS 76561‑14‑3) is the penultimate intermediate in the Birch synthesis of flosequinan, formed by cyclization of β‑keto sulfoxide 13 with trimethyl orthoformate (VIII) [1]. In the patented Mobley route, the analogous N‑methyl intermediate‑C (sulfinyl ketone) is cyclized with triethyl orthoformate to directly yield flosequinan [2]. The N‑H intermediate allows subsequent N‑methylation with dimethyl sulfate/KOH to afford flosequinan, whereas flosequinan itself cannot be de‑methylated to regenerate this intermediate. The sulfide analog (CAS 76561‑48‑3) cannot undergo the same cyclization because the methylthio group lacks the carbonyl‑activating sulfinyl oxygen required for β‑keto sulfoxide formation.

Medicinal Chemistry Process Chemistry Drug Intermediate

Evidence Item 2: Sulfinyl Chirality and Metabolic Fate – Differentiated Stereochemical Outcomes vs. Sulfide and Sulfone

The methylsulfinyl group of 7‑fluoro‑3‑(methylsulfinyl)‑4(1H)‑quinolinone is chiral; its enantiomers can exhibit divergent pharmacological and metabolic profiles. In the flosequinan series, rat hepatic flavin‑containing monooxygenase (FMO) 1A1 catalyzes the stereoselective S‑oxidation of flosequinan sulfide (7‑fluoro‑1‑methyl‑3‑methylthio‑4‑quinolone) to exclusively R(+)‑flosequinan (sulfoxide), with Km = 33 µM and Vmax = 6.2 nmol/min/mg protein [1]. The sulfide analog (CAS 76561‑48‑3) is achiral at sulfur, while the sulfone analog (flosequinoxan, CAS 76568‑68‑8) is achiral and represents a terminal oxidation state that cannot undergo further redox cycling [2]. The N‑H sulfoxide (76561‑14‑3) therefore occupies a unique chiral midpoint in the metabolic redox cycle.

Drug Metabolism Chiral Sulfoxide Stereochemistry

Evidence Item 3: N‑Methyl vs. N‑H Pharmacological Divergence – PDE Inhibition Potency Gap

Flosequinan (N‑methyl analog) exhibits weak, non‑selective phosphodiesterase (PDE) inhibition, with IC50 values of 660 µM for cardiac peak III and 230 µM for vascular smooth muscle peak III isoenzymes [1]. Although direct PDE IC50 data for the N‑H compound 76561‑14‑3 have not been reported, the absence of the N‑methyl group is expected to alter the hydrogen‑bonding network and electronic distribution, potentially modifying PDE affinity. This class‑level inference is supported by the fact that flosequinan’s positive inotropic activity (EC50 = 15 µM in ferret papillary muscle) and in vivo potency (ED50 = 0.45 mg/kg i.v.) are dependent on the N‑methyl substitution pattern [2]. Procurement of the N‑H analog is therefore necessary for SAR studies aimed at tuning the PDE/inotropic profile.

Phosphodiesterase Inhibition Cardiovascular Pharmacology Structure‑Activity Relationship

Evidence Item 4: Physicochemical Property Differentiation – LogP, H‑Bond Donors, and Molecular Weight vs. Flosequinan

7‑Fluoro‑3‑(methylsulfinyl)‑4(1H)‑quinolinone (MW = 225.24 g/mol) possesses one hydrogen‑bond donor (N‑H) and a computed LogP of 1.4046 . In contrast, flosequinan (MW = 239.27 g/mol) has zero hydrogen‑bond donors and LogP values of 1.415–2.28 depending on the algorithm [1]. The presence of an N‑H donor in 76561‑14‑3 alters its chromatographic retention (more polar), aqueous solubility profile, and permeability characteristics relative to flosequinan. These differences are critical for HPLC method development, formulation studies, and predictive ADME modeling.

Physicochemical Properties Drug‑Likeness Chromatographic Behavior

Evidence Item 5: Commercial Availability and Purity Benchmarking – Procurement‑Relevant Specifications vs. Flosequinan API

7‑Fluoro‑3‑(methylsulfinyl)‑4(1H)‑quinolinone is available from multiple specialty chemical suppliers as a research‑grade intermediate at ≥95% (AKSci) or 98% purity (Leyan) . Flosequinan, in contrast, is listed as an Active Pharmaceutical Ingredient (API) with associated regulatory baggage and restricted availability . The N‑H intermediate is sold under research‑use‑only terms without DEA or FDA scheduling, enabling unrestricted procurement for academic and industrial laboratories. The sulfide analog (CAS 76561‑48‑3) is listed in databases but has limited active commercial supply, making 76561‑14‑3 the most accessible compound that retains the sulfinyl‑N‑H pharmacophore.

Chemical Procurement Research Chemical Purity Specification

Evidence Item 6: Divergent Oxidation State Stability – Shelf‑Life and Handling Considerations vs. Sulfide Analog

The sulfinyl group of 76561‑14‑3 is at an intermediate oxidation level that is thermodynamically more stable than the sulfide but less stable than the sulfone. Vendors recommend storage at 2–8°C in sealed, dry conditions to prevent further oxidation to the sulfone or reduction to the sulfide . The sulfide analog (CAS 76561‑48‑3) is known to undergo spontaneous air oxidation to the sulfoxide, making it less reliable for quantitative biological assays without rigorous exclusion of oxygen. The sulfone analog is chemically inert but represents a terminal oxidation state with altered biological activity (e.g., flosequinoxan has distinct vasodilatory properties from flosequinan [1]).

Chemical Stability Storage Conditions Oxidation State

Optimal Use Cases for 7‑Fluoro‑3‑(methylsulfinyl)‑4(1H)‑quinolinone Based on Verified Differentiation Evidence


Medicinal Chemistry Diversification of the Flosequinan Scaffold via N‑1 Functionalization

In drug discovery programs targeting cardiovascular or antimicrobial indications, 76561‑14‑3 serves as the key N‑H intermediate that enables N‑alkylation, acylation, sulfonylation, or metal chelation at the 1‑position, yielding focused libraries inaccessible from flosequinan [1]. The ability to introduce diverse substituents at N‑1 while retaining the chiral sulfinyl pharmacophore makes this compound indispensable for SAR exploration beyond the N‑methyl scope of flosequinan.

Stereochemical and Metabolic Fate Studies of Chiral Sulfoxide‑Containing 4‑Quinolones

The chiral methylsulfinyl group of 76561‑14‑3 provides a model substrate for investigating stereoselective S‑oxidation/reduction by FMO and cytochrome P450 enzymes [1]. Unlike the N‑methyl flosequinan series, the N‑H compound allows simultaneous study of the impact of N‑substitution on sulfoxide stereochemistry and metabolic redox cycling, as demonstrated by the FMO‑catalyzed stereoselective oxidation of the sulfide to exclusively R(+)‑sulfoxide (Km = 33 µM) [2].

HPLC Method Development and Physicochemical Profiling of 4‑Quinolone Scaffolds

The presence of an N‑H hydrogen‑bond donor (vs. zero in flosequinan) and the resulting shift in chromatographic retention (computed LogP 1.40 vs. 1.42–2.28 for flosequinan) make 76561‑14‑3 a critical reference standard for developing reversed‑phase HPLC methods that must resolve N‑H and N‑methyl analogs in reaction monitoring or impurity profiling [1]. Its distinct TPSA value (49.93 vs. 39.07 Ų) also enables calibration of predictive ADME models.

Process Chemistry Scale‑Up and Intermediate Purity Benchmarking

As the immediate precursor to flosequinan in the Birch and Mobley synthetic routes, 76561‑14‑3 is the quality‑defining intermediate whose purity directly impacts final API yield and purity [1][2]. Process chemists utilize this compound (available at ≥98% purity from multiple vendors ) to establish in‑process control specifications, validate cyclization step efficiency (>70% yield for analogous intermediate‑C [2]), and ensure batch‑to‑batch consistency in flosequinan manufacturing.

Quote Request

Request a Quote for 7-fluoro-3-(methylsulfinyl)-4(1H)-quinolinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.